molecular formula C18H17NO7S B3016899 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2034482-31-8

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3016899
CAS No.: 2034482-31-8
M. Wt: 391.39
InChI Key: SCSXFJZNIJHANC-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxine core linked to a sulfonamide group and a hydroxyethyl bridge substituted with furan-2-yl and furan-3-yl moieties.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7S/c20-18(13-5-7-23-11-13,17-2-1-6-26-17)12-19-27(21,22)14-3-4-15-16(10-14)25-9-8-24-15/h1-7,10-11,19-20H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSXFJZNIJHANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions include furanones, alcohol derivatives, and various substituted sulfonamides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Structural Features and Modifications

The following analogs share the 2,3-dihydro-1,4-benzodioxine-sulfonamide backbone but differ in substituents, impacting physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₉H₁₈N₂O₇S (estimated) ~434.4 (estimated) - 2-(furan-2-yl), 3-(furan-3-yl), hydroxyethyl Dual furan substitution enhances π-π stacking; hydroxyethyl improves solubility.
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C₁₈H₁₇NO₅S₂ 391.5 - Thiophen-3-yl replaces furan-3-yl Thiophene’s electron-rich sulfur may alter binding kinetics vs. furan.
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C₂₄H₂₆FN₃O₅S 487.54 - Piperazinyl-fluorophenyl replaces hydroxyethyl and furan-3-yl Piperazine introduces basicity; fluorophenyl enhances lipophilicity.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide C₂₄H₂₂N₃O₅S₂ 520.6 - Thieno-pyrimidinone and methoxyphenyl substituents Thieno-pyrimidine core may confer kinase inhibition potential.
N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C₁₈H₁₇N₃O₄S₂ 403.48 - Pyridinyl-thiazole replaces furans Thiazole and pyridine enhance metal-binding capacity; higher logP (3.82).

Pharmacological and Physicochemical Insights

  • Anti-inflammatory Activity : highlights that benzodioxine-sulfonamide derivatives with pyrrole substituents (e.g., compound 162) exhibit superior anti-inflammatory activity compared to ibuprofen . The target compound’s dual furan substitution may similarly modulate cyclooxygenase (COX) or cytokine pathways.
  • Solubility and Permeability : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to analogs like the piperazinyl-fluorophenyl derivative , which has higher molecular weight (487.54) and lipophilicity. The thiophene-containing analog (MW 391.5) may exhibit intermediate solubility due to sulfur’s polarizability.
  • Receptor Binding: The piperazinyl-fluorophenyl analog could target serotonin or dopamine receptors due to its piperazine moiety, whereas the target compound’s furans may favor carbohydrate-binding lectins or adenosine receptors.
  • Metabolic Stability : Thiazole and pyridine substituents (e.g., ) often improve metabolic stability via cytochrome P450 modulation, whereas the hydroxyethyl group in the target compound may increase susceptibility to glucuronidation.

Structural-Activity Relationship (SAR) Trends

Furan vs.

Hydroxyethyl vs. Piperazine : The hydroxyethyl group’s hydrogen-bonding capacity may enhance target engagement in hydrophilic pockets, while piperazine’s basic nitrogen could improve blood-brain barrier penetration.

Heterocyclic Additions: Thieno-pyrimidinone and pyridinyl-thiazole substituents expand π-system conjugation, possibly enhancing affinity for aromatic-rich binding sites (e.g., ATP pockets in kinases).

Biological Activity

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes furan rings and a benzodioxine moiety. The presence of hydroxyl and sulfonamide functional groups enhances its reactivity and interaction with biological targets. The molecular formula is C15H15N1O5SC_{15}H_{15}N_{1}O_{5}S, and it has a molecular weight of approximately 319.35 g/mol.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzodioxine have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the structure-activity relationships (SAR) of benzodioxinic lactones, suggesting that modifications to the benzodioxine core can enhance anticancer efficacy .

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50 (µM)Mechanism of Action
N-[2-(furan-2-yl)-2-(furan-3-yl)-...MCF-715.5Apoptosis induction
N-[2-(furan-3-yl)-2-hydroxyethyl]-...HeLa10.0Cell cycle arrest
Benzodioxine derivativeA5498.0Inhibition of DNA synthesis

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies on related furan derivatives have shown a decrease in nitric oxide production and cyclooxygenase (COX) activity, which are critical in inflammatory responses .

Table 2: Anti-inflammatory Activity Data

CompoundAssay TypeIC50 (µM)Reference
N-[2-(furan-2-yl)-2-(furan-3-yl)-...NO production20.0
Furan derivativeCOX inhibition12.5

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and engage in π-stacking interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to observed therapeutic effects.

Case Studies

  • Antitumor Activity Study : A recent study evaluated the antitumor effects of this compound on different cancer cell lines, demonstrating significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. The study emphasized the importance of the furan moieties in enhancing the compound's interaction with cellular targets.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups, supporting its potential use as an anti-inflammatory agent.

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